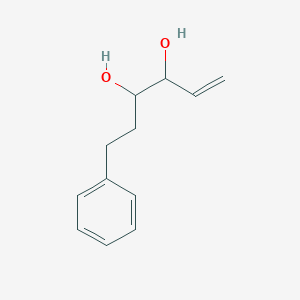
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester is an organic compound with the molecular formula C19H30O4 It is a derivative of decanoic acid, featuring a methyl group at the 9th position and a (4-hydroxy-3-methoxyphenyl)methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 9-methyldecanoic acid with (4-hydroxy-3-methoxyphenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 9-methyldecanoic acid and (4-hydroxy-3-methoxyphenyl)methanol.
Reduction: 9-methyldecanol and (4-hydroxy-3-methoxyphenyl)methanol.
Substitution: Various substituted phenolic esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular pathways. The phenolic group may contribute to its antioxidant activity by scavenging free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Decanoic acid, methyl ester: Similar in structure but lacks the phenolic ester group.
Methyl 3-hydroxydecanoate: Contains a hydroxyl group at the 3rd position instead of the phenolic ester.
Methyl ferulate: Contains a similar phenolic ester group but with a different alkyl chain.
Uniqueness
Decanoic acid, 9-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester is unique due to the presence of both a methyl group at the 9th position and a (4-hydroxy-3-methoxyphenyl)methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
240110-07-0 |
|---|---|
Fórmula molecular |
C19H30O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(4-hydroxy-3-methoxyphenyl)methyl 9-methyldecanoate |
InChI |
InChI=1S/C19H30O4/c1-15(2)9-7-5-4-6-8-10-19(21)23-14-16-11-12-17(20)18(13-16)22-3/h11-13,15,20H,4-10,14H2,1-3H3 |
Clave InChI |
WVSXVSXOFDMRIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


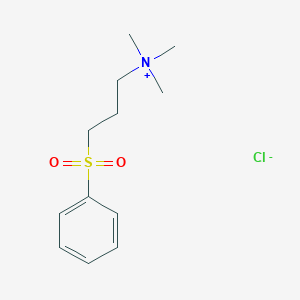
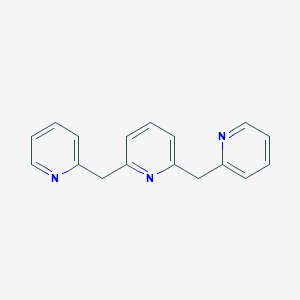
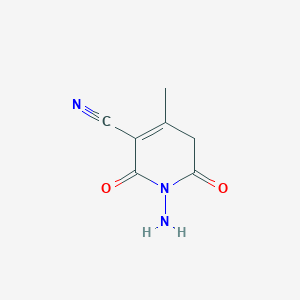
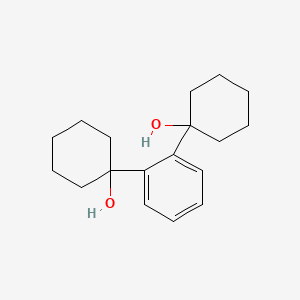

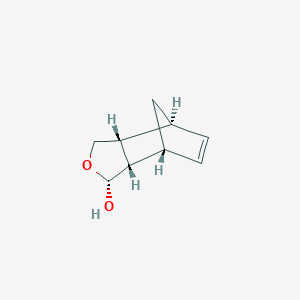
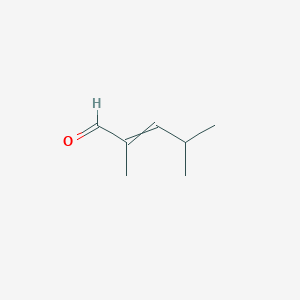
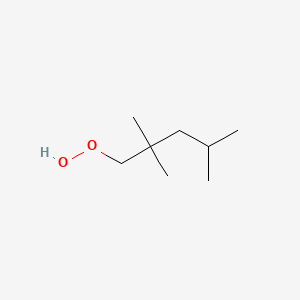
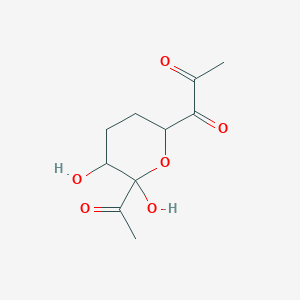
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
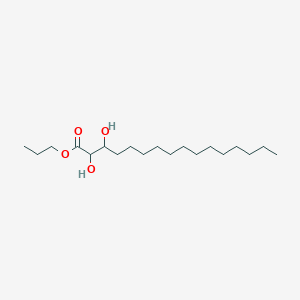
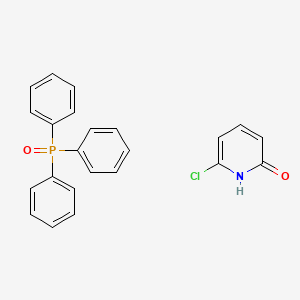
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
